5-Oxo-4-phenylhexanoic acid
Overview
Description
5-Oxo-4-phenylhexanoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of hexanoic acid, featuring a phenyl group attached to the fourth carbon and a keto group on the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4-phenylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with an oxidizing agent to introduce the keto group at the fifth carbon. Another method includes the use of 4-phenylbutyric acid and a suitable catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient catalysts. The process may include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: this compound can be oxidized to 4-phenyl-5-hydroxyhexanoic acid.
Reduction: Reduction yields 4-phenyl-5-hydroxyhexanoic acid.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-Oxo-4-phenylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Oxo-4-phenylhexanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxohexanoic acid: Lacks the phenyl group, making it less hydrophobic and less likely to participate in π-π interactions.
4-Phenylbutanoic acid: Lacks the keto group, reducing its reactivity in nucleophilic addition reactions.
4-Phenyl-5-hydroxyhexanoic acid: Contains a hydroxyl group instead of a keto group, altering its chemical reactivity and biological activity.
Uniqueness
5-Oxo-4-phenylhexanoic acid is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-oxo-4-phenylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)11(7-8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZXZAFYLFVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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